
Malononitrile, (cyano-(1,2,3,4-tetrahydro-6-quinolyl)methylene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Malononitrile, (cyano-(1,2,3,4-tetrahydro-6-quinolyl)methylene)- is an organic compound that has garnered significant interest in the field of organic chemistry due to its versatile reactivity and potential applications. This compound is characterized by the presence of both cyano and quinoline groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Malononitrile, (cyano-(1,2,3,4-tetrahydro-6-quinolyl)methylene)- typically involves the reaction of malononitrile with quinoline derivatives under specific conditions. One common method involves the use of a base catalyst, such as sodium hydride or sodium alkoxide, to facilitate the reaction. The reaction is usually carried out in an organic solvent, such as ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and microwave irradiation, can further improve the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
Malononitrile, (cyano-(1,2,3,4-tetrahydro-6-quinolyl)methylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano groups to amine groups, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Major Products
The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted malononitrile compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
科学研究应用
Malononitrile, (cyano-(1,2,3,4-tetrahydro-6-quinolyl)methylene)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, dyes, and polymers.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Malononitrile, (cyano-(1,2,3,4-tetrahydro-6-quinolyl)methylene)- involves its interaction with various molecular targets and pathways. The cyano groups act as electron-withdrawing groups, enhancing the reactivity of the compound. The quinoline moiety can interact with biological targets, such as enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include:
Malononitrile: A simpler compound with two cyano groups, used as a building block in organic synthesis.
Quinoline: A heterocyclic compound with a nitrogen atom, used in the synthesis of various pharmaceuticals.
Cyanoacetonitrile: A compound with a cyano group and an acetonitrile moiety, used in the synthesis of heterocyclic compounds.
Uniqueness
The combination of these functional groups allows for the synthesis of a wide range of derivatives with diverse properties and applications .
属性
CAS 编号 |
97460-75-8 |
|---|---|
分子式 |
C14H10N4 |
分子量 |
234.26 g/mol |
IUPAC 名称 |
2-(1,2,3,4-tetrahydroquinolin-6-yl)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C14H10N4/c15-7-12(8-16)13(9-17)10-3-4-14-11(6-10)2-1-5-18-14/h3-4,6,18H,1-2,5H2 |
InChI 键 |
MMBBFDZCCKWEOZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC(=C2)C(=C(C#N)C#N)C#N)NC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



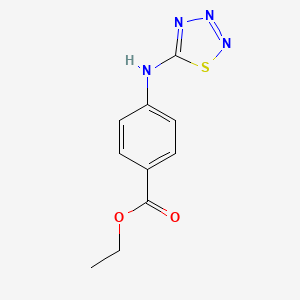

![2-Chloro-1-[(2S)-2-(2-methoxypropan-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12893472.png)
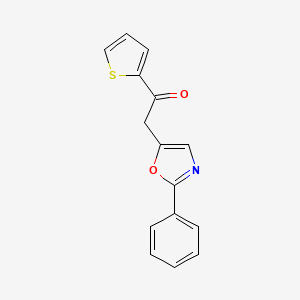
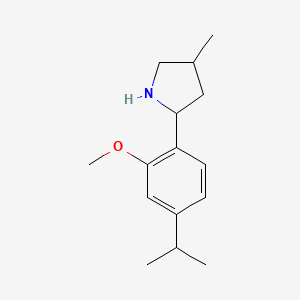
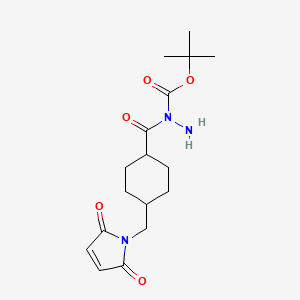
![Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate](/img/structure/B12893508.png)
![6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide](/img/structure/B12893516.png)
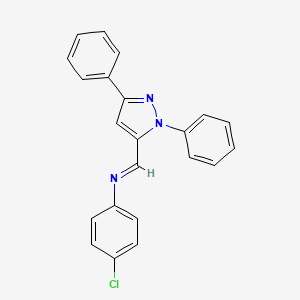
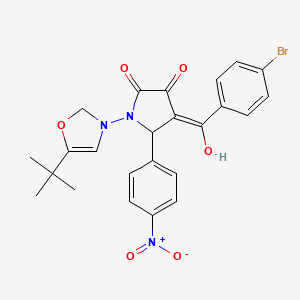
![Imidazo[1,2-d][1,2,4]triazocine](/img/structure/B12893533.png)


